molecular formula C18H15Cl2NO3S B5097088 5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate

Cat. No.: B5097088
M. Wt: 396.3 g/mol
InChI Key: YMWUGJINEXDFOY-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate is a chemical compound that combines a quinoline derivative with a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate typically involves the reaction of 5,7-dichloroquinolin-8-ol with 2,3,4-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include a solvent like dichloromethane or chloroform, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The sulfonate ester can be hydrolyzed to yield the corresponding sulfonic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonate ester.

Major Products

    Substitution Reactions: Products include substituted quinoline derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the quinoline ring.

    Hydrolysis: Products include 5,7-dichloroquinolin-8-ol and 2,3,4-trimethylbenzenesulfonic acid.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonate ester group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of 5,7-Dichloroquinolin-8-yl 2,3,4-trimethylbenzene-1-sulfonate.

    Clioquinol: A related compound with antimicrobial properties.

    5,7-Diiodoquinolin-8-ol: Another quinoline derivative with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the quinoline and sulfonate ester groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various scientific fields.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2,3,4-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO3S/c1-10-6-7-16(12(3)11(10)2)25(22,23)24-18-15(20)9-14(19)13-5-4-8-21-17(13)18/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWUGJINEXDFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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